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Compound of Interest

Compound Name: Mycobacterium Tuberculosis-IN-5

Cat. No.: B15568355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, chemical structure, and
biological activity of a potent anti-tubercular agent, identified as Tuberculosis inhibitor 5

(Compound 11i). This compound belongs to a class of cyanopyridone-based inhibitors with
significant promise for further development in the fight against Mycobacterium tuberculosis.

Chemical Structure and Properties

Tuberculosis inhibitor 5 (Compound 11i) is a biphenyl analog with a cyanopyridone core. Its
systematic name is 4-(biphenyl-4-yl)-2-0x0-6-((4-(phenylsulfinyl)phenyl)amino)-1,2-
dihydropyridine-3-carbonitrile. The chemical and physical properties of this compound are
summarized in the table below.

Property Value Reference
Molecular Formula C25H18N202S [1]
Molecular Weight 410.49 g/mol [1]
Appearance Solid at room temperature [1]

In Vitro Activity (MIC against

1.2 uM 1112
M. tuberculosis H37Rv) H [11[2]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15568355?utm_src=pdf-interest
https://www.invivochem.com/tuberculosis-inhibitor-5.html
https://www.invivochem.com/tuberculosis-inhibitor-5.html
https://www.invivochem.com/tuberculosis-inhibitor-5.html
https://www.invivochem.com/tuberculosis-inhibitor-5.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8362676/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis of Tuberculosis Inhibitor 5 (Compound
11i)
The synthesis of Tuberculosis inhibitor 5 (Compound 11i) is achieved through a multi-step

process as described by Jian Y, et al.[2]. The general synthetic scheme involves the
construction of the cyanopyridone core followed by functionalization.

Experimental Protocol:

General Procedure for the Synthesis of Aldehyde Intermediates:

« To a solution of the corresponding methyl phenylacetate (1.0 equivalent) in dry
tetrahydrofuran (THF) (5 mL), add lithium aluminum hydride (LiAlH4) (2 equivalents) at 0 °C
under a nitrogen atmosphere.

« Stir the resulting mixture at room temperature for 1 hour.

e Upon complete consumption of the starting material (monitored by TLC), quench the reaction
with a sodium/potassium tartrate solution (~10 mL).

o Extract the product with an appropriate organic solvent, dry the organic layer, and
concentrate under reduced pressure to yield the aldehyde intermediate.

General Procedure for the Synthesis of Cyanopyridone Analogues (including Compound 11i):

o A suspension of the appropriate aldehyde (e.g., biphenyl-4-carbaldehyde) and ethyl
cyanoacetate is reacted in the presence of a base such as piperidine in a suitable solvent
like ethanol and heated to reflux.

e The resulting intermediate is then reacted with an aniline derivative (e.g., 4-
(phenylsulfinyl)aniline) in a suitable solvent, often with a catalytic amount of acid.

e The reaction mixture is heated, and upon completion, the product is isolated by filtration and
purified by recrystallization or column chromatography to afford the final compound.

Note: The detailed, step-by-step synthesis with specific quantities, reaction times, and
purification methods for Compound 11i can be found in the supporting information of the
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primary literature by Jian Y, et al. (2020).[2]

Quantitative Data

The development of this class of compounds involved the synthesis and evaluation of
numerous analogs. The following table summarizes key quantitative data for Tuberculosis
inhibitor 5 (Compound 11i) and a selection of related compounds from the study.
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Compound ID

Modification

. Cytotoxicity
MIC against M. )
(CCso against

tuberculosis Reference

MRC-5 cells in
H37Rv (uM)
HM)

11i

Biphenyl at C4,
Phenylsulfinyl at
N6

1.2 >100 2]

1lla

Phenyl at C4,
Phenylsulfinyl at
N6

125 >100 2]

11

4'-
Chlorobiphenyl
at C4,
Phenylsulfinyl at
N6

2.1 >100 2]

11k

4'-
Methoxybiphenyl
at C4,
Phenylsulfinyl at
N6

1.8 >100 2]

13

Carboxamide at
C3 (hydrolyzed
cyano group of
11d)

>100 >100 2]

14

Sulfone at N6
(oxidation of
sulfoxide in a

related analog)

6.25 >100 2]

Mechanism of Action and Relevant Signaling

Pathway
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The cyanopyridone-based anti-tuberculosis agents were initially designed as inhibitors of
Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme in the DNA
synthesis pathway.[2][3] MtbTMPK catalyzes the phosphorylation of deoxythymidine
monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the
production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication.

[4115]

Interestingly, while the initial design was based on MtbTMPK inhibition, subsequent enzymatic
assays revealed that potent compounds like 11i "generally lacked significant MtbTMPK
inhibitory potency".[2][3] This suggests that their potent whole-cell activity against M.
tuberculosis may be due to a different mechanism of action or off-target effects. Structure-
activity relationship studies have indicated that the cyanopyridone moiety and the sulfoxide
group are critical for the observed antimycobacterial activity.[2]

The following diagram illustrates the intended, though not confirmed for Compound 11i, target
pathway involving thymidylate kinase in M. tuberculosis.
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Intended Target Pathway: M. tuberculosis DNA Synthesis
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Caption: Intended mechanism of action targeting the thymidylate kinase pathway in M.
tuberculosis.

Experimental Workflows

The development and evaluation of Tuberculosis inhibitor 5 (Compound 11i) followed a
structured workflow common in early-stage drug discovery.

Drug Discovery and Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Guide: Synthesis and Chemical Structure of
Mycobacterium Tuberculosis Inhibitor-5]. BenchChem, [2025]. [Online PDF]. Available at:
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synthesis-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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